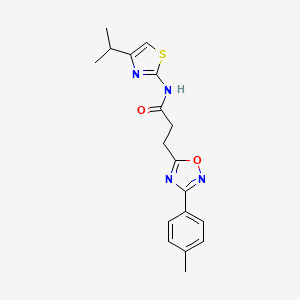
N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been shown to be useful in a number of different laboratory experiments. In
Mecanismo De Acción
The mechanism of action of N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer and inflammation. This compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been found to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce pain. It has also been found to have antioxidant properties and to be neuroprotective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in laboratory experiments is its ability to inhibit the growth of cancer cells and reduce inflammation. This makes it a useful compound for studying cancer and inflammation in vitro and in vivo. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could focus on understanding the mechanism of action of this compound and identifying the specific enzymes and proteins that it targets. Another area of research could focus on developing new derivatives of this compound that have improved efficacy and reduced toxicity. Additionally, this compound could be studied in combination with other drugs to determine its potential for use in combination therapy for cancer and inflammation.
Métodos De Síntesis
The synthesis method for N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-isopropylthiazole-2-carboxylic acid with p-tolylisocyanate in the presence of triethylamine. This reaction forms the intermediate N-(4-isopropylthiazol-2-yl)-3-(p-tolyl)propanamide, which is then reacted with chloroacetic acid and potassium carbonate to form the final product.
Aplicaciones Científicas De Investigación
N-(4-isopropylthiazol-2-yl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in a variety of scientific research applications, including in the study of cancer and inflammation. This compound has been found to have anti-inflammatory and anti-cancer properties, and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-11(2)14-10-25-18(19-14)20-15(23)8-9-16-21-17(22-24-16)13-6-4-12(3)5-7-13/h4-7,10-11H,8-9H2,1-3H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBMWIKKNGVWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC(=CS3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]-N-[4-(propan-2-YL)-1,3-thiazol-2-YL]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



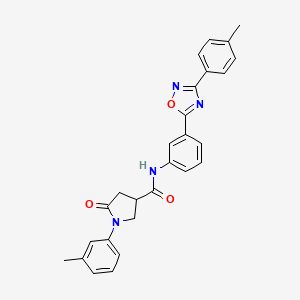
![2-(N-cyclohexylmethanesulfonamido)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7712941.png)
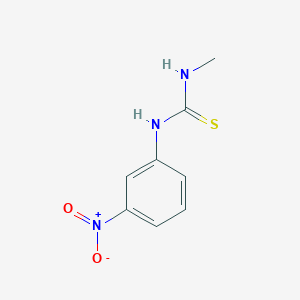
![2-{N-[(3,4-dichlorophenyl)methyl]benzenesulfonamido}acetic acid](/img/structure/B7712943.png)
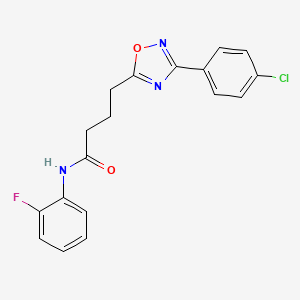

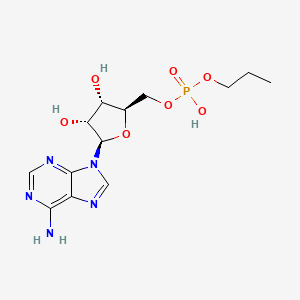
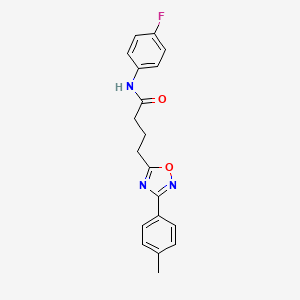


![N-(2,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B7712992.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B7712993.png)